molecular formula C21H20ClNO3 B14993947 N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-2-(2-methylphenoxy)acetamide

N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-2-(2-methylphenoxy)acetamide

Cat. No.: B14993947
M. Wt: 369.8 g/mol
InChI Key: GEIIQOYSPBDGKZ-UHFFFAOYSA-N
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Description

N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2-METHYLPHENOXY)ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenyl group, a furan ring, and a methoxyphenyl group, which contribute to its diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2-METHYLPHENOXY)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzyl chloride with furan-2-carbaldehyde in the presence of a base to form an intermediate compound. This intermediate is then reacted with 2-methoxyphenol and acetic anhydride under acidic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2-METHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the chlorophenyl group may produce phenyl derivatives.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • N-(4-BROMOPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2-METHYLPHENOXY)ACETAMIDE
  • N-(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2-METHYLPHENOXY)ACETAMIDE

Uniqueness

N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2-METHYLPHENOXY)ACETAMIDE stands out due to the presence of the chlorophenyl group, which imparts unique chemical properties such as increased reactivity and potential biological activity. Compared to its brominated and fluorinated analogs, the chlorinated compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C21H20ClNO3

Molecular Weight

369.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C21H20ClNO3/c1-16-5-2-3-7-20(16)26-15-21(24)23(14-19-6-4-12-25-19)13-17-8-10-18(22)11-9-17/h2-12H,13-15H2,1H3

InChI Key

GEIIQOYSPBDGKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N(CC2=CC=C(C=C2)Cl)CC3=CC=CO3

Origin of Product

United States

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